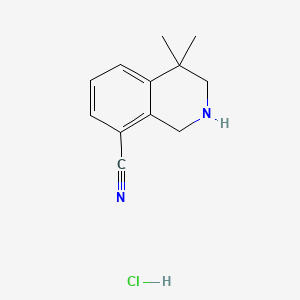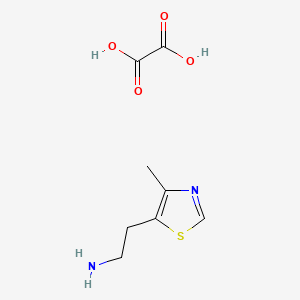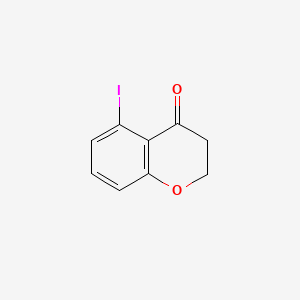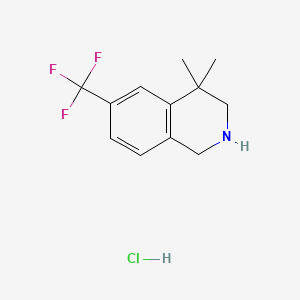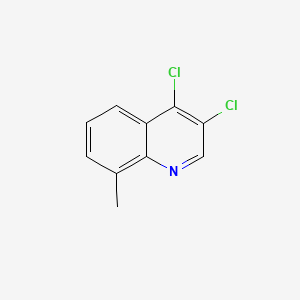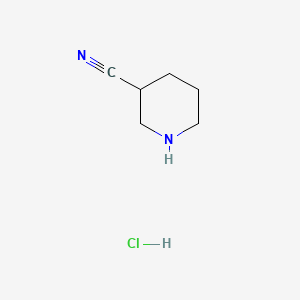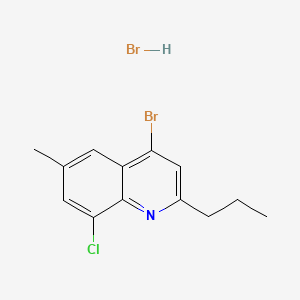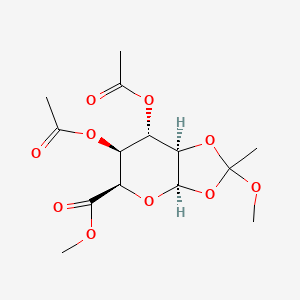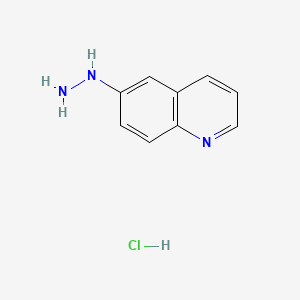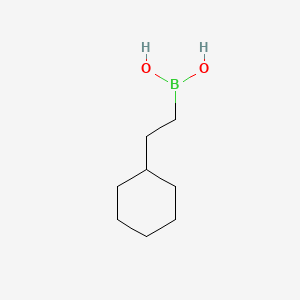
2-Cyclohexylethylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexylethylboronic acid is a boronic acid derivative with the molecular formula C8H17BO2 . It has a molecular weight of 156.03 .
Synthesis Analysis
The synthesis of borinic acids, a subclass of organoborane compounds which includes 2-Cyclohexylethylboronic acid, relies on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The InChI code for 2-Cyclohexylethylboronic acid is 1S/C8H17BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h8,10-11H,1-7H2 .Chemical Reactions Analysis
Boronic acids, including 2-Cyclohexylethylboronic acid, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .Physical And Chemical Properties Analysis
2-Cyclohexylethylboronic acid has a boiling point of 284.1±23.0°C at 760 mmHg .Scientific Research Applications
Cross-Coupling Reactions
2-Cyclohexylethylboronic acid: is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing carbon-carbon bonds in organic synthesis. This reaction is essential for the synthesis of various pharmaceuticals, agrochemicals, and organic materials .
Catalysis
Due to its Lewis acidity, 2-Cyclohexylethylboronic acid can act as a catalyst in organic transformations. This includes the regioselective functionalization of diols and carbohydrates, as well as epoxide ring-opening reactions, which are crucial steps in the synthesis of complex organic molecules .
Medicinal Chemistry
In medicinal chemistry, 2-Cyclohexylethylboronic acid derivatives are explored for their potential as bioactive compounds. They are investigated for their therapeutic properties and their role in drug discovery and development .
Polymer Materials
The compound is also significant in the development of polymer materials. It can be incorporated into polymers to impart certain characteristics, such as flame retardancy or to enhance mechanical properties .
Optoelectronics
In the field of optoelectronics, 2-Cyclohexylethylboronic acid is used in the synthesis of materials that have applications in light-emitting diodes (LEDs), photovoltaic cells, and other devices that interact with light .
Sensing Applications
Boronic acids, including 2-Cyclohexylethylboronic acid , are known for their ability to form complexes with diols and Lewis bases such as fluoride or cyanide anions. This property is exploited in the design of sensors for detecting sugars, alcohols, and other substances with similar functional groups .
Biological Labeling and Protein Manipulation
The interaction of boronic acids with diols is also utilized in biological labeling and protein manipulation. This includes the modification of proteins, which is a critical aspect of understanding protein function and interactions in biological systems .
Development of Therapeutics
Lastly, 2-Cyclohexylethylboronic acid is involved in the development of therapeutics. Its ability to interact with various biological molecules makes it a valuable tool in the design of drug delivery systems and in the targeted treatment of diseases .
Safety and Hazards
Future Directions
Boronic acids, including 2-Cyclohexylethylboronic acid, are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . They are also used in biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Mechanism of Action
Target of Action
2-Cyclohexylethylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the carbon atoms in organic groups that are involved in the formation of carbon-carbon bonds .
Mode of Action
The Suzuki-Miyaura cross-coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an organic group, resulting in the oxidation of the palladium . In the transmetalation step, the 2-Cyclohexylethylboronic acid transfers an organic group from boron to the oxidized palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway in which 2-Cyclohexylethylboronic acid plays a crucial role . This reaction enables the formation of carbon-carbon bonds, which are fundamental in organic synthesis and are involved in the construction of complex organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared .
Result of Action
The result of the action of 2-Cyclohexylethylboronic acid in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Action Environment
The action of 2-Cyclohexylethylboronic acid is influenced by several environmental factors. For instance, the yield of the Suzuki-Miyaura cross-coupling reaction can be increased by slow-release and thus low concentration of boronic acid . Additionally, the compound is generally environmentally benign, contributing to the green chemistry credentials of the Suzuki-Miyaura reaction .
properties
IUPAC Name |
2-cyclohexylethylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h8,10-11H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDUYVCUESABMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCC1CCCCC1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylethylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

